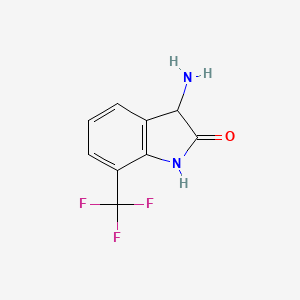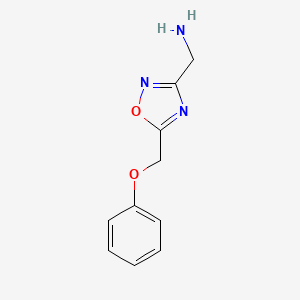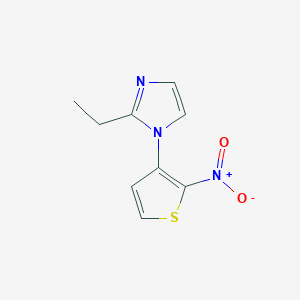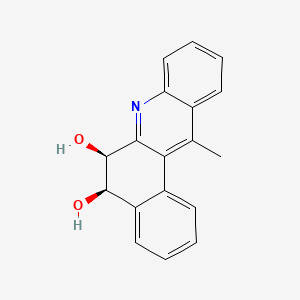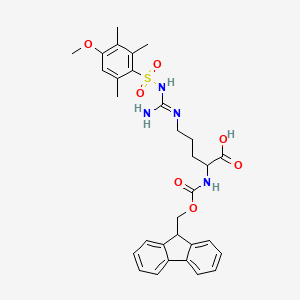
N|A-Fmoc-N|O-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Arg(Mtr)-OH: is a derivative of arginine, an amino acid, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminal and the methoxytrimethylbenzene sulfonyl (Mtr) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the functional groups of arginine during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Mtr)-OH typically involves the protection of the arginine amino acid. The Fmoc group is introduced to the N-terminal of arginine using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtr group is introduced to the side chain of arginine using methoxytrimethylbenzene sulfonyl chloride in the presence of a base like triethylamine. The reaction conditions usually involve an organic solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of Fmoc-Arg(Mtr)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Arg(Mtr)-OH undergoes several types of reactions, including deprotection, substitution, and coupling reactions.
Common Reagents and Conditions:
Deprotection: The Fmoc group is removed using piperidine in an organic solvent like dimethylformamide.
Substitution: The side chain of arginine can undergo substitution reactions with various electrophiles in the presence of a base.
Major Products: The major products formed from these reactions are peptides with specific sequences, where arginine is incorporated at the desired position with its functional groups properly protected or deprotected as needed .
Applications De Recherche Scientifique
Chemistry: Fmoc-Arg(Mtr)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of arginine residues, facilitating the assembly of complex peptide sequences .
Biology: In biological research, peptides synthesized using Fmoc-Arg(Mtr)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides containing arginine residues are used in the development of therapeutic agents, including antimicrobial peptides, enzyme inhibitors, and peptide-based vaccines .
Industry: In the pharmaceutical industry, Fmoc-Arg(Mtr)-OH is used in the large-scale synthesis of peptide drugs and diagnostic agents .
Mécanisme D'action
The mechanism of action of Fmoc-Arg(Mtr)-OH involves the protection of the arginine amino acid during peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions, while the Mtr group protects the guanidino side chain of arginine. During the synthesis process, these protecting groups are selectively removed to allow for the formation of peptide bonds at specific positions .
Comparaison Avec Des Composés Similaires
Fmoc-Arg(Pmc)-OH: This compound uses the pentamethylchroman sulfonyl (Pmc) group for side chain protection.
Fmoc-Arg(Pbf)-OH: This compound uses the pentamethylbenzofuran sulfonyl (Pbf) group for side chain protection.
Uniqueness: Fmoc-Arg(Mtr)-OH is unique due to the specific properties of the Mtr group, which provides effective protection of the arginine side chain while being relatively easy to remove under mild conditions. This makes it particularly useful in the synthesis of peptides that are sensitive to harsh deprotection conditions .
Propriétés
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHIEITYHYVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)
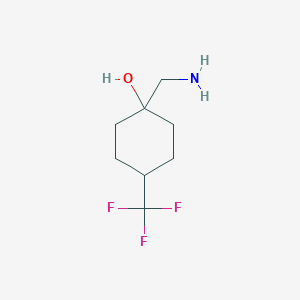
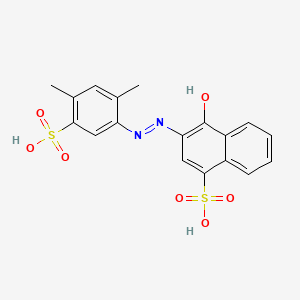
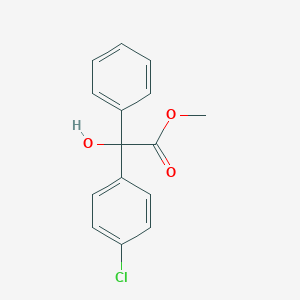

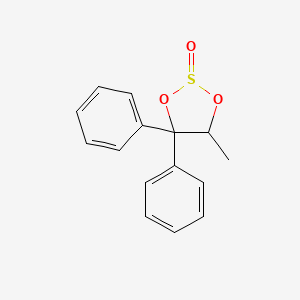
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
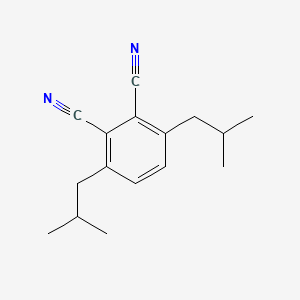
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
